molecular formula C13H19N3O B11735192 [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735192
M. Wt: 233.31 g/mol
InChI Key: BUDVEODFIJSXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan derivative. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyrazole ring results in pyrazolines .

Scientific Research Applications

[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The furan and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects[7][7].

Comparison with Similar Compounds

Similar Compounds

  • [(furan-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(furan-2-yl)methyl][(3-ethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-imidazol-4-yl)methyl]amine

Uniqueness

[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19N3O/c1-3-6-16-10-12(11(2)15-16)8-14-9-13-5-4-7-17-13/h4-5,7,10,14H,3,6,8-9H2,1-2H3

InChI Key

BUDVEODFIJSXAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.